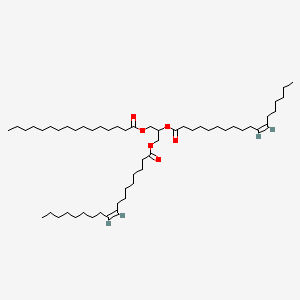
4-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2,6-dimethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2,6-dimethoxyphenol is a complex organic compound with a unique structure that includes a triazole ring, a mercapto group, and two methoxy groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2,6-dimethoxyphenol typically involves the formation of the triazole ring followed by the introduction of the mercapto and methoxy groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. Subsequent reactions introduce the mercapto group and methoxy groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2,6-dimethoxyphenol can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides or sulfonic acids, while substitution of the methoxy groups can introduce various functional groups.
Scientific Research Applications
4-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2,6-dimethoxyphenol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets. The triazole ring and mercapto group can form strong interactions with metal ions or proteins, affecting their function. The methoxy groups can also influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol
- 4-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2-methoxyphenol
Uniqueness
4-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2,6-dimethoxyphenol is unique due to the presence of two methoxy groups, which can significantly influence its chemical properties and potential applications. The combination of the triazole ring, mercapto group, and methoxy groups provides a versatile scaffold for further chemical modifications and applications.
Properties
Molecular Formula |
C11H13N3O3S |
|---|---|
Molecular Weight |
267.31 g/mol |
IUPAC Name |
3-(4-hydroxy-3,5-dimethoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H13N3O3S/c1-14-10(12-13-11(14)18)6-4-7(16-2)9(15)8(5-6)17-3/h4-5,15H,1-3H3,(H,13,18) |
InChI Key |
VMJNBOICGIYJFL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC(=C(C(=C2)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-{[(1S)-1-{[(4-methoxyphenyl)methyl]carbamoyl}-2-phenylethyl]carbamoyl}piperidine-1-carboxylate](/img/structure/B12302399.png)


![2-[[4-[2-[[5-[8-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydropyrimido[4,5-b]quinolin-10-yl]-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl]oxypropanoylamino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12302422.png)

![1-[(E)-(3-methoxyphenyl)methylideneamino]oxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12302431.png)
![5,5,14-Trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B12302437.png)
![(2R,3R,4S,5R,6R)-2-[[(1S,2R,3S,4R,6S,8R,9R)-8-amino-9-[(1R,2R,3S,4R,6S)-4-amino-2,3,6-trihydroxy-cyclohexyl]oxy-2-hydroxy-3-methylamino-5,10-dioxabicyclo[4.4.0]dec-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12302443.png)


![Ethyl 3-((2-([1,1'-biphenyl]-4-yl)ethyl)amino)propanoate](/img/structure/B12302460.png)



